![molecular formula C10H8FN B6602228 8-fluoro-6-methylisoquinoline CAS No. 2172281-86-4](/img/structure/B6602228.png)
8-fluoro-6-methylisoquinoline
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Overview
Description
8-fluoro-6-methylisoquinoline is a chemical compound with the molecular formula C10H8FN . It has a molecular weight of 161.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as this compound, has been greatly developed over the past decade . The synthetic methodologies are classified based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . They have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 161.18 .Scientific Research Applications
8-fluoro-6-methylisoquinoline has been widely used in scientific research, particularly in the field of organic synthesis. It has been employed as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used as a catalyst in organic reactions, as a probe for studying the structure and function of biological systems, and as a reagent for the synthesis of other fluorinated compounds. Additionally, this compound has been used as a model compound for the study of the reactivity of fluorinated molecules, and as an inhibitor of enzymes involved in the metabolism of drugs.
Mechanism of Action
Mode of Action
It is known that fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often cause unique bioactivities .
Biochemical Pathways
Fluorinated isoquinolines are known to have significant impacts on various biological processes due to their unique characteristics .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Advantages and Limitations for Lab Experiments
8-fluoro-6-methylisoquinoline has several advantages for use in laboratory experiments. It is a highly versatile synthetic intermediate that can be used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound can be used as a catalyst in organic reactions, as a probe for studying the structure and function of biological systems, and as a reagent for the synthesis of other fluorinated compounds. However, this compound is not suitable for use in human or animal studies due to its unknown biochemical and physiological effects.
Future Directions
There are several potential future directions for 8-fluoro-6-methylisoquinoline. First, further studies are needed to investigate the biochemical and physiological effects of this compound. Additionally, this compound could be used as a model compound for the study of the reactivity of fluorinated molecules, and as an inhibitor of enzymes involved in the metabolism of drugs. Finally, this compound could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Methods
The synthesis of 8-fluoro-6-methylisoquinoline is typically carried out via a two-step process. First, a 6-fluoro-2-methylisoquinoline is prepared from a condensation reaction between 2-chloro-6-fluoro-1-methylisoquinoline and sodium azide in the presence of sodium hydroxide. This reaction is followed by a nucleophilic substitution reaction of the 6-fluoro-2-methylisoquinoline with 1-methyl-2-nitrobenzene in the presence of potassium carbonate to yield this compound (1).
Safety and Hazards
properties
IUPAC Name |
8-fluoro-6-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMUKDLNAIFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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